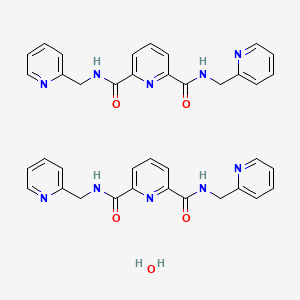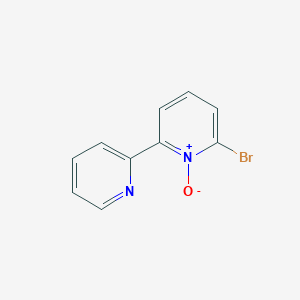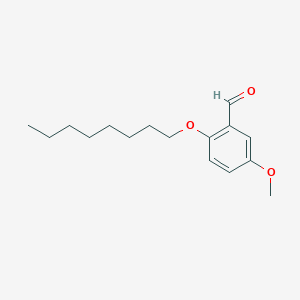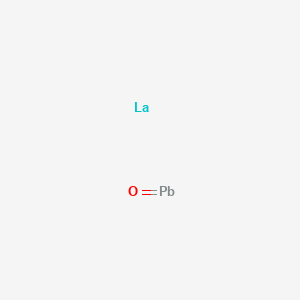
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is a complex organic compound that belongs to the family of pyridine carboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate typically involves the condensation of pyridine-2,6-dicarboxylic acid with pyridine-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine carboxamides .
Aplicaciones Científicas De Investigación
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal ions, making them useful in various catalytic and biochemical processes .
Comparación Con Compuestos Similares
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Similar structure but with a propanediamide backbone.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of pyridine.
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but with different substituents.
Uniqueness: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and catalysis .
Propiedades
Número CAS |
486633-07-2 |
|---|---|
Fórmula molecular |
C38H36N10O5 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate |
InChI |
InChI=1S/2C19H17N5O2.H2O/c2*25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15;/h2*1-11H,12-13H2,(H,22,25)(H,23,26);1H2 |
Clave InChI |
AGPMVKATFVYZGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
